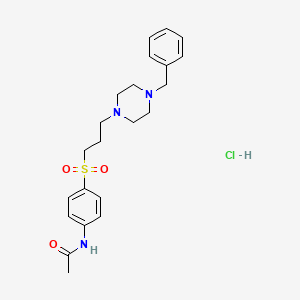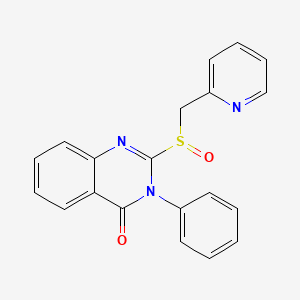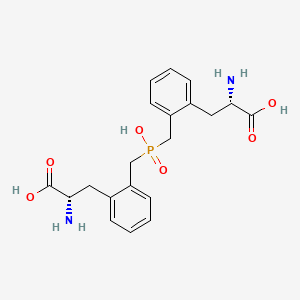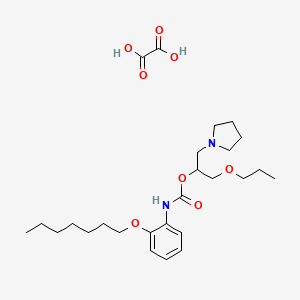
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane is a complex organic compound with a unique structure that includes both chloroethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane typically involves the reaction of 2-chloroethylamine with a suitable phosphorous-containing precursor. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform. For example, the reaction may be carried out at temperatures below 0°C, with careful control of the addition rate to maintain the desired temperature range .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation. The use of automated systems to control reaction conditions and monitor the process is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function. This mechanism is of particular interest in the context of cancer research, where the compound’s ability to modify DNA and proteins can be leveraged for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethylamine: A simpler compound with similar chloroethyl groups.
Dimethylamine: Contains dimethyl groups but lacks the complexity of the phosphorous-containing structure.
Phosphine oxides: Compounds with similar phosphorous-containing structures but different functional groups.
Uniqueness
2-Bis(2-chloroethyl)amino-5,7-dimethyl-2,6-dioxo-1,3-diaza-2-phosphaadamantane is unique due to its combination of chloroethyl, dimethyl, and phosphorous-containing groups
Propiedades
Número CAS |
172882-02-9 |
|---|---|
Fórmula molecular |
C13H22Cl2N3O2P |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]-5,7-dimethyl-2-oxo-1,3-diaza-2λ5-phosphatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C13H22Cl2N3O2P/c1-12-7-17-9-13(2,11(12)19)10-18(8-12)21(17,20)16(5-3-14)6-4-15/h3-10H2,1-2H3 |
Clave InChI |
YRZDMCOEQYDZQU-UHFFFAOYSA-N |
SMILES canónico |
CC12CN3CC(C1=O)(CN(C2)P3(=O)N(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















